Promethazine sulfoxide

Cytotoxicity Metabolite safety Phenothiazine

Securing authentic, pharmacopoeia-grade Promethazine sulfoxide is critical for ANDA-compliant impurity profiling, yet generic reagents lack the traceable certificate of analysis required by regulatory monographs. This compound is the officially designated Promethazine EP Impurity D and BP Impurity D reference standard, supplied with full pharmacopoeial documentation. - Enables direct HPLC/LC-MS quantification of Impurity D in promethazine API per EP/BP monographs. - Serves as an enantioselective metabolite marker (CYP2D6-mediated S-oxidation) for pharmacokinetic and drug-interaction studies. - Batch-specific purity ≥95% (HPLC), with storage at 2-8°C and ambient shipping for rapid global fulfillment.

Molecular Formula C17H20N2OS
Molecular Weight 300.4 g/mol
CAS No. 7640-51-9
Cat. No. B023261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromethazine sulfoxide
CAS7640-51-9
SynonymsN,N,α-Trimethyl-10H-phenothiazine-10-ethanamine 5-Oxide; _x000B_N-[2-(Dimethylamino)propyl]phenothiazine S-Oxide;  Promethazine 5-Oxide;  _x000B_Promethazine 5-Sulfoxide;  Romergan Sulfoxide; 
Molecular FormulaC17H20N2OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C
InChIInChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
InChIKeyOWTCLFIFAFHQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 35 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Promethazine Sulfoxide: Oxidative Metabolite and Reference Standard


Promethazine sulfoxide (PMZSO, C₁₇H₂₀N₂OS) is the primary sulfoxide metabolite of promethazine (PMZ), a first-generation phenothiazine antihistamine. It is formed predominantly via S-oxidation catalyzed by cytochrome P450 (CYP) isoform CYP2D6 in the liver, representing the major route of promethazine biotransformation [1]. Unlike the parent drug, which is a racemic mixture with documented H1 receptor antagonism, PMZSO is a chiral metabolite that has been shown to possess markedly reduced or absent pharmacological activity at the histamine receptor and is primarily utilized as an analytical reference standard [2]. It is officially designated as Promethazine EP Impurity D and Promethazine BP Impurity D in major pharmacopoeias, underscoring its essential role in pharmaceutical quality control rather than as a therapeutic agent [3].

Official EP Impurity D / BP Impurity D Reference Standard
Chiral sulfoxide metabolite, enantioselective CYP2D6-mediated formation
Low H1 receptor activity; suitable as negative control or analytical marker
Traceable purity for regulatory impurity profiling and method development

Analytical Risks of Substituting Promethazine Sulfoxide


The interchange of promethazine sulfoxide with promethazine (PMZ) or its demethylated metabolites (e.g., N-desmethylpromethazine, DMPMZ) is not scientifically valid due to fundamental differences in their physicochemical, metabolic, and pharmacological profiles. PMZSO, unlike the active parent compound PMZ (EC50 2.33 mg/L in cytotoxicity assays), demonstrates minimal to no activity (EC50 >4 mg/L), confirming it is a deactivated metabolic end-product, a critical distinction for metabolite identification and quantification in pharmacokinetic and toxicological studies [1]. Furthermore, the chiral nature of PMZSO, with documented enantioselective formation favoring (S)-PMZSO over (R)-PMZSO in human liver microsomes, introduces an analytical layer of complexity absent in achiral substitutes, necessitating the use of authentic, well-characterized reference material for accurate enantioseparation and quantification [2]. Its official status as a BP and EP reference standard for impurity profiling further mandates its specific use for compliance with global pharmacopoeial monograph testing of promethazine active pharmaceutical ingredient (API) [3].

Pharmacological Inactivity

PMZSO lacks H1 receptor antagonism; not interchangeable with promethazine for target-engagement studies. May shift assay interpretation if used as an active analyte substitute.

Chiral Identity & Enantioselectivity

Enantioselective formation (S>R) requires an authenticated chiral reference; achiral substitutes or racemic parent cannot reproduce this enantiomeric profile in method development.

Regulatory Designation

Only BP/EP designated reference material meets pharmacopoeial compliance for impurity profiling; generic chemical reagents lack traceable purity and regulatory acceptance.

Promethazine Sulfoxide: Comparative Evidence Guide


Reduced Cytotoxicity vs. Parent Promethazine

Promethazine sulfoxide (PMZSO) exhibits significantly reduced cytotoxicity compared to the parent compound promethazine (PMZ), underscoring its role as a deactivated metabolite. In 48-hour cytotoxicity assays, PMZSO as a racemate showed no measurable effect up to the highest concentration tested (EC50 >4 mg/L), while the active parent drug PMZ (racemate) demonstrated a clear cytotoxic effect with an EC50 of 2.33 mg/L [1].

Cytotoxicity Comparison
Head-to-head
PMZSO EC50 >4 mg/L vs PMZ 2.33 mg/L (48 h)
Confirms PMZSO as inactive metabolite; essential negative control.
In vitro cell viability assay context; data to verify in target models.
Cytotoxicity Metabolite safety Phenothiazine

Enantioselective Sulfoxide Formation in Human Liver Microsomes

The formation of promethazine sulfoxide is enantioselective in human liver microsomes (HLM). In a two-hour assay, the concentration of (S)-PMZSO was found to be higher than that of (R)-PMZSO, indicating a preference in the CYP2D6-mediated sulfoxidation pathway [1]. This contrasts with the other major chiral metabolite, desmonomethyl promethazine (DMPMZ), which showed the opposite enantioselectivity with (R)-DMPMZ > (S)-DMPMZ [1]. Furthermore, overall PMZSO concentrations were higher compared to DMPMZ concentrations [1].

Enantioselective Formation
Head-to-head
(S)-PMZSO > (R)-PMZSO in HLM; opposite for DMPMZ
Stereoselective metabolism necessitates chiral reference material.
Ultra-pool HLM, 2 h incubation; qualitative preference.
Enantioselectivity Metabolism CYP2D6

Milligram-Scale Enantioresolution for Chiral Analysis

The enantioseparation of PMZSO enantiomers can be achieved at a milligram scale using a semi-preparative column with amylose 3,5-dimethylphenylcarbamate (AD) as the chiral selector, a process which is not applicable to achiral comparators [1]. The resulting enantiomeric purity values for the isolated (R)- and (S)-PMZSO were reported to range between 94.4% and 99.7% [1].

Enantiomeric Purity
Reported
94.4% – 99.7%
High-purity enantiomers achievable for chiral studies.
Milligram scale via amylose AD chiral stationary phase.
Chiral chromatography Enantioseparation Analytical method development

Official Pharmacopoeial Reference Standard Designation

Promethazine sulfoxide is formally designated as Promethazine EP Impurity D and BP Impurity D, and is supplied as a British Pharmacopoeia (BP) Reference Standard intended for use in laboratory tests specifically prescribed in the British Pharmacopoeia [1]. This official status distinguishes it from generic chemical reagents or non-pharmacopoeial metabolites, as it comes with a defined, traceable purity profile that meets stringent regulatory requirements for use in Abbreviated New Drug Applications (ANDA) and commercial production of Promethazine [2].

Pharmacopoeial Designation
Class-level
EP Impurity D / BP Impurity D
Regulatory-grade reference standard for impurity profiling.
Traceable purity; required for pharmacopoeial monograph testing.
Pharmacopoeia Reference standard Impurity profiling

Analytical Sensitivity in Biological Matrices

A validated HPLC-MS/MS method for the determination of promethazine and its metabolites in swine edible tissues demonstrated identical analytical sensitivity for promethazine sulfoxide (PMZSO) and the parent drug promethazine (PMZ). Both compounds exhibited a limit of detection (LOD) of 0.05 μg/kg and a limit of quantification (LOQ) of 0.1 μg/kg in muscle, liver, and kidney samples [1]. In contrast, the demethylated metabolite Nor1PMZ (N-desmethylpromethazine) was less sensitive, with LOD and LOQ values of 0.1 μg/kg and 0.5 μg/kg, respectively, in the same tissues [1].

Analytical Sensitivity
Head-to-head
LOD 0.05 µg/kg, LOQ 0.1 µg/kg (equal to PMZ)
Supports trace-level detection in complex biological matrices.
LC-MS/MS validation in swine tissues; method context.
LC-MS/MS Food safety Method validation

First-Pass Metabolism and Pharmacokinetic Profile

The pharmacokinetics of promethazine sulfoxide (PMZSO) are consistent with a pronounced hepatic first-pass effect following oral administration of promethazine. While the area under the curve (AUC) for PMZSO is not route-dependent, a marked alteration in the shape of the metabolite plasma concentration-time curve is observed when comparing oral and intravenous administration of the parent drug [1]. This contrasts with the parent drug promethazine, whose oral availability is only 25% due to high hepatic extraction, with less than 1% excreted unchanged in urine [1].

PK Profile
Reported
Altered plasma curve shape (oral vs IV administration)
Route-dependent metabolite kinetics; supports bioavailability research.
Human PK study context; data to verify in specific models.
Pharmacokinetics First-pass effect Metabolism

Promethazine Sulfoxide: Research and Industrial Applications


Impurity Profiling and GMP Batch Release Testing

Procure promethazine sulfoxide as a British Pharmacopoeia (BP) or European Pharmacopoeia (EP) Reference Standard for the identification and quantification of Impurity D in promethazine active pharmaceutical ingredient (API) and finished drug products [1]. This application is mandated by official monographs and is non-negotiable for compliance with Abbreviated New Drug Applications (ANDA) and commercial production [1]. The use of a generic chemical reagent is not acceptable due to the lack of a pharmacopoeial certificate of analysis and traceable purity.

Enantioselective Bioanalysis for Metabolism and Forensics

Utilize promethazine sulfoxide as a critical analyte and chiral reference material in the development and validation of enantioselective LC-MS/MS or HPLC methods for human or animal biological matrices (plasma, urine, tissues) [1][2]. The demonstrated enantioselective formation of (S)-PMZSO over (R)-PMZSO in human liver microsomes [1] and the feasibility of achieving high-purity milligram-scale enantioresolution [2] make it an indispensable tool for studies investigating stereoselective metabolism, pharmacokinetics, or toxicity of promethazine, where the use of racemic or achiral substitutes would obscure critical chiral-specific data.

Calibration for Food Safety Residue Monitoring

Employ promethazine sulfoxide as a certified reference material for calibration standards and quality control samples in regulatory or industrial food safety testing laboratories. The validated HPLC-MS/MS method confirms that PMZSO can be detected with high sensitivity (LOQ 0.1 μg/kg) in edible swine tissues such as muscle, liver, kidney, and fat, making it a key marker for monitoring veterinary drug residues and ensuring food safety compliance [1].

In Vitro Metabolism and DDI Studies in Liver Models

Include promethazine sulfoxide as a primary endpoint metabolite in in vitro drug metabolism assays using human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2D6). Quantifying the formation of PMZSO, the major sulfoxide metabolite [1], provides a direct, specific measure of CYP2D6-mediated S-oxidation activity. This is a more selective and informative approach than monitoring the depletion of the promethazine parent drug alone, and is essential for characterizing the metabolic pathway and potential for enantioselective drug-drug interactions [2].

Application
Selection Property
Validation Focus
Impurity profiling of promethazine API
BP/EP Reference Standard designation
Compliance with pharmacopoeial monographs
Chiral metabolite analysis in biological matrices
Enantioselective reference material
Stereoselective method development and validation
Veterinary drug residue monitoring
Certified reference standard for LC-MS/MS
Analytical sensitivity and matrix-effect control
CYP2D6-mediated metabolism assays
Primary sulfoxide metabolite endpoint
Enzyme activity and drug-drug interaction studies

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